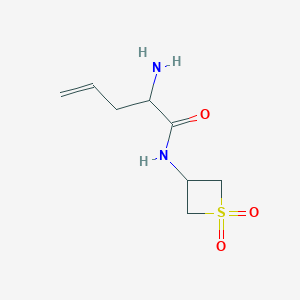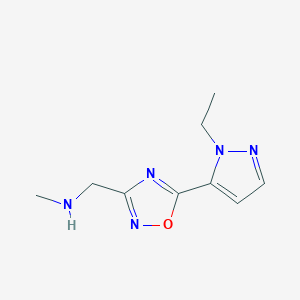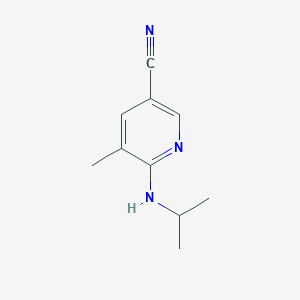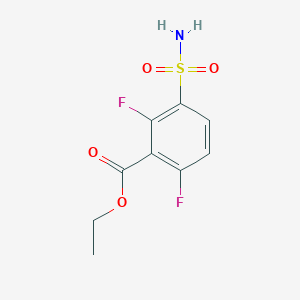
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a thiopyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps. One common approach is the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans . These intermediates can then undergo further functionalization to introduce the amino and oxidotetrahydro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, N-bromosuccinimide for selective bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to monobromo derivatives, while oxidation can introduce sulfoxide or sulfone groups .
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure.
2-Amino-N-(1-oxidotetrahydro-2H-thiopyran-4-yl)ethanesulfonamide: Another compound featuring the oxidotetrahydrothiopyran moiety.
Uniqueness
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
(2S)-3-amino-2-[(1-oxothian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c9-5-7(8(11)12)10-6-1-3-14(13)4-2-6/h6-7,10H,1-5,9H2,(H,11,12)/t6?,7-,14?/m0/s1 |
InChI-Schlüssel |
LPWUEALCKNTODA-KNFAZQFGSA-N |
Isomerische SMILES |
C1CS(=O)CCC1N[C@@H](CN)C(=O)O |
Kanonische SMILES |
C1CS(=O)CCC1NC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)

![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
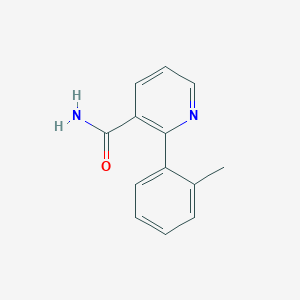
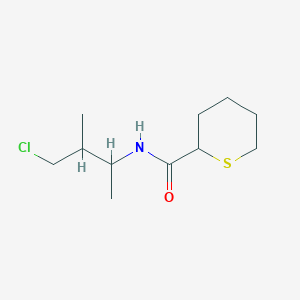


![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
